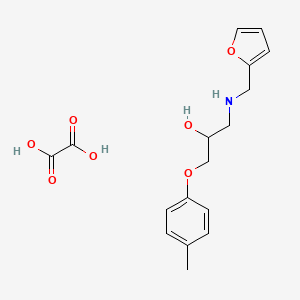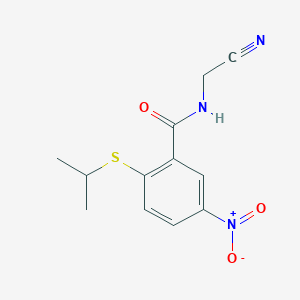
N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide, also known as CNM-NITD, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. CNM-NITD belongs to the class of benzamides, which are known to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.
作用機序
The mechanism of action of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide is not fully understood, but it is believed to involve the inhibition of viral RNA synthesis. Specifically, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to inhibit the activity of the viral RNA-dependent RNA polymerase, which is essential for viral replication. In addition, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to exhibit low toxicity in vitro, with an IC50 value of 6.1 μM in Vero cells. In addition, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to have good solubility and stability in aqueous solutions. However, further studies are needed to determine the pharmacokinetics and toxicity of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide in vivo.
実験室実験の利点と制限
One advantage of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of antiviral drugs. In addition, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to exhibit low toxicity in vitro, which is a desirable characteristic for drug development. However, one limitation of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide is its relatively low potency compared to other antiviral agents, such as remdesivir. Furthermore, the mechanism of action of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide is not fully understood, which makes it difficult to optimize its antiviral activity.
将来の方向性
There are several future directions for the research and development of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and toxicity of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide in vivo, which will be important for the development of antiviral drugs. Furthermore, future studies should aim to elucidate the mechanism of action of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide, which will be important for optimizing its antiviral activity. Finally, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide should be evaluated in preclinical and clinical trials to determine its efficacy and safety as an antiviral and antitumor agent.
合成法
The synthesis of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide involves the reaction of 5-nitro-2-(propan-2-ylsulfanyl)aniline with chloroacetonitrile in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide. The overall yield of the synthesis is around 40%, and the purity of the compound can be improved through recrystallization.
科学的研究の応用
N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to exhibit potent antiviral activity against a range of viruses, including dengue virus, Zika virus, and chikungunya virus. In addition, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to inhibit the replication of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has also been investigated for its potential as an antitumor agent, as it has been shown to induce apoptosis in cancer cells. Furthermore, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
N-(cyanomethyl)-5-nitro-2-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-8(2)19-11-4-3-9(15(17)18)7-10(11)12(16)14-6-5-13/h3-4,7-8H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRJJVHEKJYMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


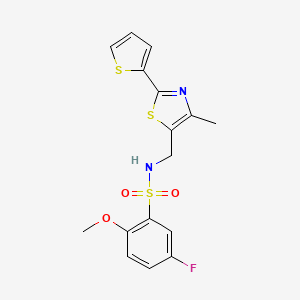

![Tert-butyl 2-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]acetate](/img/structure/B2628940.png)
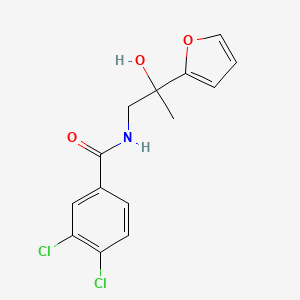

![N-(1-cyano-1-cyclopropylethyl)-2-[8-(difluoromethoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide](/img/structure/B2628947.png)

![Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2628949.png)
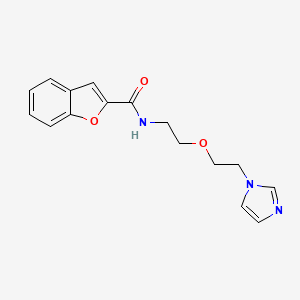
![4-(methoxymethyl)-1-{1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2628953.png)

